molecular formula C16H23N3O5S B2781154 Methyl 4-((2-(4-(methylsulfonyl)piperazin-1-yl)ethyl)carbamoyl)benzoate CAS No. 1219906-54-3

Methyl 4-((2-(4-(methylsulfonyl)piperazin-1-yl)ethyl)carbamoyl)benzoate

Cat. No.: B2781154
CAS No.: 1219906-54-3
M. Wt: 369.44
InChI Key: DODLOEIACLDEHR-UHFFFAOYSA-N
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Description

Methyl 4-((2-(4-(methylsulfonyl)piperazin-1-yl)ethyl)carbamoyl)benzoate is a complex organic compound that features a piperazine ring substituted with a methylsulfonyl group

Mechanism of Action

Target of Action

Compounds with similar structures have been found to interact with various targets such asEquilibrative Nucleoside Transporters (ENTs) and PI3Ks pathway . These targets play a crucial role in nucleotide synthesis, regulation of adenosine function, chemotherapy, and various human cancers .

Mode of Action

Based on the structure-activity relationship studies of similar compounds, it can be inferred that the compound might interact with its targets, leading to changes in their function . For instance, some analogues of the compound have shown inhibitory effects on ENT1 and ENT2 .

Biochemical Pathways

The compound may affect the biochemical pathways associated with its targets. For example, if the compound interacts with ENTs, it could influence the nucleotide synthesis and regulation of adenosine function . If the compound targets the PI3Ks pathway, it could impact various cellular processes such as cell growth, proliferation, differentiation, motility, survival and intracellular trafficking .

Result of Action

The molecular and cellular effects of the compound’s action would depend on its interaction with its targets and the subsequent changes in the associated biochemical pathways. For instance, if the compound inhibits ENTs, it could potentially disrupt nucleotide synthesis and regulation of adenosine function . If the compound interacts with the PI3Ks pathway, it could potentially influence various cellular processes .

Action Environment

The compound’s action, efficacy, and stability could be influenced by various environmental factors such as temperature, pH, and presence of other molecules. For instance, the compound should be stored in a dark place, sealed in dry, at 2-8°C . These conditions could potentially affect the compound’s stability and hence its action.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 4-((2-(4-(methylsulfonyl)piperazin-1-yl)ethyl)carbamoyl)benzoate typically involves multiple steps:

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as chromatography and crystallization.

Chemical Reactions Analysis

Types of Reactions

Methyl 4-((2-(4-(methylsulfonyl)piperazin-1-yl)ethyl)carbamoyl)benzoate can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Methyl 4-((2-(4-(methylsulfonyl)piperazin-1-yl)ethyl)carbamoyl)benzoate is unique due to the combination of its piperazine ring, methylsulfonyl group, and carbamoyl benzoate moiety. This unique structure imparts specific chemical reactivity and biological activity, making it valuable for targeted applications in medicinal chemistry and industrial processes .

Properties

IUPAC Name

methyl 4-[2-(4-methylsulfonylpiperazin-1-yl)ethylcarbamoyl]benzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H23N3O5S/c1-24-16(21)14-5-3-13(4-6-14)15(20)17-7-8-18-9-11-19(12-10-18)25(2,22)23/h3-6H,7-12H2,1-2H3,(H,17,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DODLOEIACLDEHR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=CC=C(C=C1)C(=O)NCCN2CCN(CC2)S(=O)(=O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H23N3O5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

369.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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